6-bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one
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Overview
Description
6-Bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one: is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by the presence of bromine and fluorine atoms, exhibits unique chemical properties that make it valuable for various research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 6-bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
The exact mode of action of This compound It is known that indole derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
The specific biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they may affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of This compound It is known that indole derivatives can have a wide range of biological effects, depending on their specific targets and mode of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that environmental factors can significantly impact the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Material: The process begins with 2,5-dibromonitrobenzene.
Reaction with Ethyl Acetoacetate: The starting material is dissolved in dimethylformamide (DMF) and reacted with ethyl acetoacetate in the presence of potassium carbonate at 80°C.
Reduction: The intermediate product is then reduced using iron in glacial acetic acid at 120°C to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: 6-Bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one is used as a building block in organic synthesis to create more complex molecules with potential biological activity .
Biology and Medicine: Indole derivatives, including this compound, are studied for their potential antiviral, anticancer, and antimicrobial properties. They are used in the development of new therapeutic agents .
Industry: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
- 5-Bromo-2,3-dihydro-1H-indol-2-one
- 7-Fluoro-2,3-dihydro-1H-indol-2-one
- 6-Chloro-5,7-difluoro-2,3-dihydro-1H-indol-2-one
Comparison: 6-Bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one is unique due to the simultaneous presence of bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
IUPAC Name |
6-bromo-5,7-difluoro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-6-4(10)1-3-2-5(13)12-8(3)7(6)11/h1H,2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEULDPDKNQAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C(=C2NC1=O)F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2108043-77-0 |
Source
|
Record name | 6-bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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